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Compound of Interest

Compound Name: Dasatinib analog-1

Cat. No.: B12384067 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dasatinib analog-1, also identified as compound 5826, is a structural analog of the potent

tyrosine kinase inhibitor, Dasatinib. This technical guide provides a comprehensive overview of

the known chemical properties, synthesis, and biological activities of Dasatinib analog-1, with

a particular focus on its role as a mechanism-based inactivator of Cytochrome P450 3A4

(CYP3A4). All quantitative data is summarized in structured tables, and detailed experimental

protocols for key cited experiments are provided.

Chemical Properties
Dasatinib analog-1 is characterized by the introduction of a fluorine atom at the para-position

of the 2-chloro-6-methylphenyl ring of the parent Dasatinib molecule.[1] This modification was

initially designed to block a key metabolic hydroxylation site.[1]
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Property Value Reference

IUPAC Name

N-(2-chloro-4-fluoro-6-

methylphenyl)-2-((6-(4-(2-

hydroxyethyl)piperazin-1-yl)-2-

methylpyrimidin-4-

yl)amino)thiazole-5-

carboxamide

Inferred from structure

Molecular Formula C₂₂H₂₅ClFN₇O₂S [1]

Molecular Weight 506.0 g/mol [1]

CAS Number 1174416-41-1 [1]

Appearance Solid (form not specified) General knowledge

Solubility Soluble in DMSO. [1]

Storage
Store at -20°C for long-term

stability.
[1]

Synthesis
A specific, step-by-step synthesis protocol for Dasatinib analog-1 is not publicly available in

the cited literature. However, a general modified method for the synthesis of Dasatinib analogs

has been described.[1] This method starts with the coupling of 2-bromothiazole-5-carboxylic

acid with the corresponding aniline, in this case, 2-chloro-4-fluoro-6-methylaniline. This is

followed by a Buchwald-Hartwig amination reaction with 2-(4-(6-amino-2-methylpyrimidin-4-

yl)piperazin-1-yl)ethanol to yield the final product.[1]

Biological Activity
The primary reported biological activity of Dasatinib analog-1 is its role as a mechanism-

based inactivator of CYP3A4, a critical enzyme in drug metabolism.
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Parameter Value Reference

Target Enzyme
Cytochrome P450 3A4

(CYP3A4)
[1]

Inhibition Constant (Kᵢ) 5.4 µM [1]

Observed Effect
Blocks the formation of

glutathione adducts in vitro.
[1]

While Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src

family kinases, specific data on the kinase inhibitory profile of Dasatinib analog-1 is not

available in the public domain.[1][2] The focus of the primary research on this analog has been

its metabolic fate and interaction with drug-metabolizing enzymes.[1]

Signaling Pathways
Information regarding the specific signaling pathways modulated by Dasatinib analog-1 is

currently unavailable in the reviewed literature. The parent compound, Dasatinib, is known to

inhibit the BCR-ABL and Src kinase signaling pathways, which are crucial in chronic myeloid

leukemia (CML).[2] However, it has not been documented whether the structural modification in

analog-1 alters its activity towards these pathways.

The known interaction of Dasatinib analog-1 is with the metabolic pathway involving CYP3A4.
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Metabolic Bioactivation of Dasatinib Analog-1

Dasatinib Analog-1 CYP3A4Metabolism

Reactive Intermediate

Oxidative Defluorination
& Hydroxylation

Inactive CYP3A4

Covalent Binding
(Mechanism-Based Inactivation)

Hydroxylated Glutathione Adducts
Trapping by GSH

Glutathione (GSH)
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CYP3A4 Inactivation Assay Workflow

Start

Primary Incubation:
HLMs + Dasatinib analog-1

+ Buffer

Initiate with NADPH

Incubate at 37°C
(Sample at t = 0, 5, 10, 15, 30 min)

Secondary Incubation:
Aliquot + Midazolam

+ NADPH

Quench with Acetonitrile

LC-MS/MS Analysis of
1'-hydroxymidazolam

Calculate Kᵢ and kᵢₙₐ꜀ₜ

End
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Glutathione Adduct Formation Assay Workflow

Start

Prepare Incubation Mixture:
HLMs + Dasatinib analog-1

+ GSH + Buffer

Initiate with NADPH

Incubate at 37°C

Quench with Acetonitrile

Vortex and Centrifuge

LC-MS/MS Analysis for
GSH Adducts

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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